molecular formula C21H23N3O5S2 B2949426 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921541-92-6

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2949426
CAS No.: 921541-92-6
M. Wt: 461.55
InChI Key: NIZUGFPCLWVOKF-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This can block the enzyme’s active site and prevent it from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with different substituents, such as:

Uniqueness

What sets 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-butoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-4-15-29-18-9-11-19(12-10-18)31(27,28)24-17-7-5-16(6-8-17)20-13-14-21(23-22-20)30(2,25)26/h5-14,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUGFPCLWVOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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